Einecs 258-503-8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

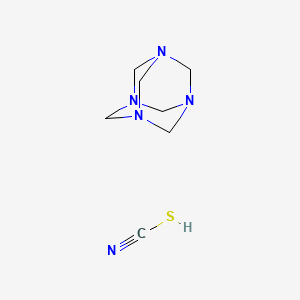

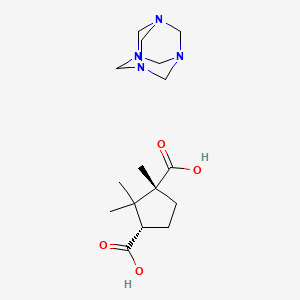

Einecs 258-503-8, also known as camphoric acid, compound with 1,3,5,7-tetraazatricyclo [3.3.1.13,7]decane (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Camphersäure, Verbindung mit 1,3,5,7-Tetraazatricyclo [3.3.1.13,7]dekan, erfolgt typischerweise durch die Reaktion von Camphersäure mit 1,3,5,7-Tetraazatricyclo [3.3.1.13,7]dekan unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt, um die Bildung der gewünschten Verbindung zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von industriellen Reaktoren und die präzise Steuerung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird anschließend durch Kristallisations- oder Destillationsverfahren gereinigt, um die gewünschte Qualität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Camphersäure, Verbindung mit 1,3,5,7-Tetraazatricyclo [3.3.1.13,7]dekan, durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Hydroxidionen in wässrigem oder alkoholischem Medium.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Derivaten, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Camphersäure, Verbindung mit 1,3,5,7-Tetraazatricyclo [3.3.1.13,7]dekan, hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antifungizider Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Vorläufer für die Synthese von pharmazeutischen Verbindungen untersucht.

Industrie: Wird bei der Produktion von Polymeren, Harzen und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Camphersäure, Verbindung mit 1,3,5,7-Tetraazatricyclo [3.3.1.13,7]dekan, beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und so biochemische Signalwege und Zellprozesse beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .

Wirkmechanismus

The mechanism of action of camphoric acid, compound with 1,3,5,7-tetraazatricyclo [3.3.1.13,7]decane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Camphersäure: Eine verwandte Verbindung mit ähnlicher chemischer Struktur, aber unterschiedlichen Eigenschaften und Anwendungen.

1,3,5,7-Tetraazatricyclo [3.3.1.13,7]dekan: Die einzelne Komponente der Verbindung, die ebenfalls für ihre einzigartigen chemischen Eigenschaften bekannt ist.

Einzigartigkeit

Camphersäure, Verbindung mit 1,3,5,7-Tetraazatricyclo [3.3.1.13,7]dekan, ist einzigartig aufgrund ihrer kombinierten chemischen Struktur, die ihr besondere Eigenschaften und Reaktivität verleiht. Dies macht sie in bestimmten Anwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind .

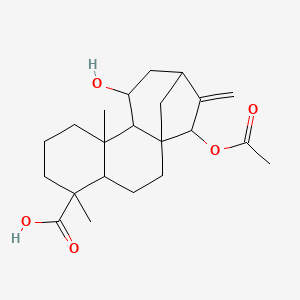

Eigenschaften

CAS-Nummer |

53370-47-1 |

|---|---|

Molekularformel |

C16H28N4O4 |

Molekulargewicht |

340.42 g/mol |

IUPAC-Name |

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C10H16O4.C6H12N4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;1-7-2-9-4-8(1)5-10(3-7)6-9/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);1-6H2/t6-,10+;/m1./s1 |

InChI-Schlüssel |

MMWVNOOQBNSSLU-SXNOSCCBSA-N |

Isomerische SMILES |

C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O.C1N2CN3CN1CN(C2)C3 |

Kanonische SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C.C1N2CN3CN1CN(C2)C3 |

Verwandte CAS-Nummern |

630-55-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)